1-(3-cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclobutane ring substituted with a cyano group and a fluorine atom on the phenyl ring
Preparation Methods
The synthesis of 1-(3-cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclobutane ring can then be formed via a cyclization reaction, often using a strong base or a metal catalyst to facilitate the process.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms, using reagents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to control the reaction environment. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique properties.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways, providing insights into biological processes.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-(3-cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano and fluorine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The cyclobutane ring provides structural rigidity, which can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
1-(3-Cyano-5-fluorophenyl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
1-(3-Cyano-4-fluorophenyl)cyclobutane-1-carboxylic acid: Similar structure but with the fluorine atom in a different position, which can affect its chemical reactivity and biological activity.
1-(3-Cyano-5-chlorophenyl)cyclobutane-1-carboxylic acid:
1-(3-Cyano-5-methylphenyl)cyclobutane-1-carboxylic acid: The presence of a methyl group instead of fluorine can influence the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
1314764-00-5 |
---|---|
Molecular Formula |
C12H10FNO2 |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
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